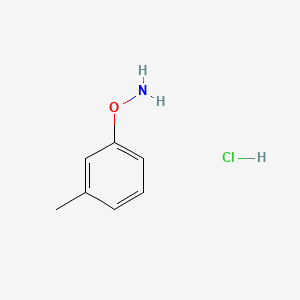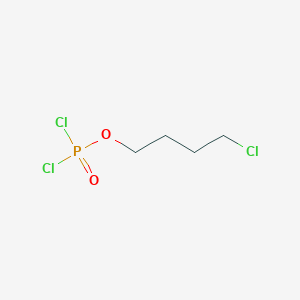
4-Chlorobutyl Phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobutyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C4H8Cl3O2P. It is a chlorinated derivative of butyl phosphorodichloridate and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the field of phosphorylation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl Phosphorodichloridate typically involves the chlorination of butyl phosphorodichloridate. One common method includes the reaction of butyl alcohol with phosphorus trichloride and chlorine gas under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the use of automated systems to control the reaction parameters such as temperature, pressure, and reactant flow rates. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobutyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form phosphoric acid derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous solutions at controlled pH levels.
Oxidizing and Reducing Agents: Various oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used depending on the desired product.
Major Products Formed
Phosphoric Acid Derivatives: Hydrolysis of this compound leads to the formation of phosphoric acid derivatives.
Substituted Phosphorodichloridates: Substitution reactions yield a variety of substituted phosphorodichloridates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlorobutyl Phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is employed in the modification of biomolecules for studying phosphorylation processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those involving phosphorus-containing functional groups.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chlorobutyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly reactive and can be readily replaced by nucleophiles, leading to the formation of various phosphorylated products. This reactivity is harnessed in various chemical and biological processes to introduce phosphorus-containing groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenyl Phosphorodichloridate: Similar in structure but contains a phenyl group instead of a butyl group.
Butyl Phosphorodichloridate: Lacks the chlorine substitution on the butyl chain.
Dichlorophosphates: A broader class of compounds with varying alkyl or aryl groups.
Uniqueness
4-Chlorobutyl Phosphorodichloridate is unique due to its specific reactivity profile, which is influenced by the presence of both chlorine and butyl groups. This combination allows for selective reactions that are not possible with other similar compounds. Its ability to act as a versatile intermediate in organic synthesis makes it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H8Cl3O2P |
|---|---|
Molekulargewicht |
225.43 g/mol |
IUPAC-Name |
1-chloro-4-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H8Cl3O2P/c5-3-1-2-4-9-10(6,7)8/h1-4H2 |
InChI-Schlüssel |
VEABECBJUJNFRR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCl)COP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


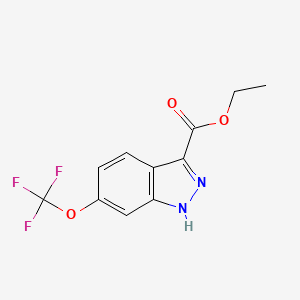

![Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13689071.png)
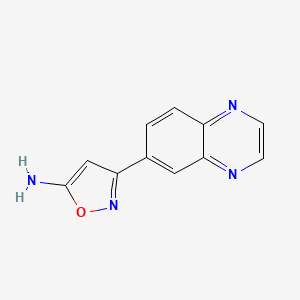
![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)
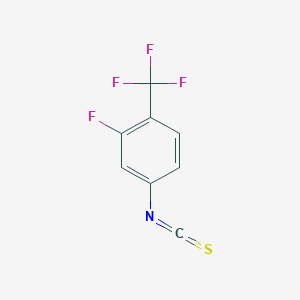


![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)


![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)
